(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been used to synthesize benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazole-2(3H)-ones . This reaction was performed without any external catalysts, transition metals, bases, ligands, and oxidants, demonstrating high step economy .
Scientific Research Applications
Photodynamic Therapy Applications
- The synthesis and characterization of novel compounds with potential for photodynamic therapy (PDT) applications were explored. These compounds, including zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base, showed excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Antimicrobial Screening
- Research on the synthesis and antimicrobial screening of derivatives incorporating thiazole rings was conducted. These studies produced N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, showing promising antibacterial and antifungal activities, potentially useful for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Antiproliferative and Apoptotic Activities
- A study on the synthesis of substituted indazole derivatives revealed significant antiproliferative and apoptotic activities against human tumor cell lines, including ovarian carcinoma (A2780) and lung adenocarcinoma (A549). These findings suggest the potential therapeutic applications of these compounds in cancer treatment (Abbassi et al., 2014).
Novel Anti-Infective Drugs
- Thiazolides, including nitazoxanide, were identified as a novel class of anti-infective drugs effective against a broad range of pathogens and proliferating mammalian cells. This highlights their versatility in addressing infections and potentially cancer through multiple mechanisms of action (Hemphill, Müller, & Müller, 2012).
Sensor and Selective Adsorption Applications
- A unique microporous anionic metal-organic framework was developed for potential applications in sensor technology and selective adsorption of dyes, demonstrating the compound's utility in environmental and analytical chemistry (Guo et al., 2017).
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-27-10-9-20-15-8-7-14(29(2,25)26)11-16(15)28-18(20)19-17(22)12-3-5-13(6-4-12)21(23)24/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFASHCMLPQLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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